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Welcome to the technical support center for researchers, scientists, and drug development

professionals engaged in G2P rotavirus surveillance in the post-vaccination era. This resource

provides troubleshooting guidance and answers to frequently asked questions to address

common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)
This section addresses common questions regarding the changing epidemiology and

surveillance of G2P rotavirus strains following the introduction of rotavirus vaccines.

Q1: Why is there an increased focus on G2P[1] rotavirus surveillance after vaccine

introduction?

A1: Following the introduction of rotavirus vaccines, particularly the monovalent Rotarix®

(G1P[2]) vaccine, many surveillance programs have observed a shift in the dominant circulating

rotavirus genotypes.[3][4] In several regions, a relative increase in the prevalence of the G2P[1]

genotype has been reported.[3][5][6][7] This has raised questions about vaccine-induced

selective pressure, where the vaccine effectively protects against the vaccine-type strain

(G1P[2]), potentially allowing other genotypes like G2P[1] to emerge as the predominant cause

of rotavirus gastroenteritis.[1][8] Continuous surveillance is crucial to monitor these shifts,

understand the long-term impact of vaccination on rotavirus epidemiology, and evaluate the

effectiveness of current vaccines against evolving strains.[3][9]

Q2: Are the current rotavirus vaccines effective against G2P[1] strains?
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A2: Yes, current rotavirus vaccines have demonstrated effectiveness against gastroenteritis

caused by G2P[1] strains, although efficacy can be lower compared to the homotypic vaccine

strain (G1P[2] for Rotarix®).[10][11][12] For instance, a study in Belgium reported a vaccine

effectiveness of 85% for a full series of the monovalent vaccine against hospitalized G2P[1]

rotavirus gastroenteritis, compared to 95% against G1P[2] strains.[12] While protection against

heterotypic strains like G2P[1] exists, the potential for reduced efficacy underscores the

importance of ongoing surveillance to detect any signs of vaccine escape mutants.[11]

Q3: What are the main challenges in post-vaccination G2P rotavirus surveillance?

A3: The primary challenges include:

Increased Genotype Diversity: Post-vaccination, the diversity of circulating rotavirus

genotypes has increased, making surveillance more complex.[1][3][8]

Differentiating Wild-Type from Vaccine-Derived Strains: Live attenuated vaccines (Rotarix®

and RotaTeq®) can be shed in the stool of vaccinated infants. It is critical to distinguish

between wild-type infections and vaccine-derived strains to avoid misinterpreting

surveillance data.[13][14][15][16] This requires specialized molecular assays.

Emergence of Novel or Reassortant Strains: Vaccine pressure could theoretically lead to the

emergence of novel or reassortant strains that can evade vaccine-induced immunity.[1][8]

Surveillance programs must be capable of detecting these new variants.

Genotyping Failures: Standard genotyping primers may fail to detect newly emerging or

divergent strains, leading to an underestimation of their prevalence.[17][18] Regular updating

of primer sets is necessary.

Q4: How can we differentiate between a wild-type G2P[1] infection and a vaccine-related

rotavirus strain in a stool sample?

A4: Differentiating wild-type from vaccine strains requires specific molecular assays, as they

cannot be distinguished by standard genotyping alone. Quantitative real-time RT-PCR (qRT-

PCR) assays are commonly used for this purpose.[13][14][15] These assays are designed to

target gene segments that are unique to the vaccine strains. For example, specific assays have

been developed for the NSP2 and VP4 genes of the Rotarix® vaccine and the VP6, VP3-WC3,

and VP3-human genes of the RotaTeq® vaccine.[13][14] Other methods like restriction
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fragment length polymorphism (RFLP) analysis and sequencing of specific gene regions can

also be employed.[2]

Troubleshooting Experimental Guides
This section provides solutions to specific problems that may be encountered during the

laboratory analysis of rotavirus samples for G2P surveillance.

Problem 1: No amplification product in my rotavirus RT-PCR genotyping assay.

Possible Cause Troubleshooting Step

RNA Degradation

Ensure proper sample collection and storage

(-70°C). Use RNase-free reagents and

consumables throughout the RNA extraction

and PCR setup process. Check RNA integrity on

a gel or using a bioanalyzer.

PCR Inhibitors in Stool

Re-purify the RNA using a different extraction kit

designed to remove inhibitors. Alternatively,

perform a dilution series of the RNA template to

dilute out inhibitors.

Low Viral Load

Use a more sensitive detection method, such as

a real-time RT-PCR assay, which can detect

lower viral concentrations than conventional RT-

PCR.[9] Concentrate the virus from the stool

sample before RNA extraction.

Primer Mismatch

The circulating strain may have mutations in the

primer binding sites. Sequence a portion of the

VP7 or VP4 gene to check for mismatches.

Consider using updated or newly designed

primer sets that target more conserved regions

or common contemporary strains.[17][18][19]

Problem 2: I am getting multiple bands or unexpected band sizes in my multiplex RT-PCR for

genotyping.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.scielo.br/j/mioc/a/m6qc7xP64yBwsny4hdzbBNQ/?format=html&lang=en
https://www.cdc.gov/surv-manual/php/table-of-contents/chapter-13-rotavirus.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449864/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.00647/full
https://stacks.cdc.gov/view/cdc/52022/cdc_52022_DS1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Troubleshooting Step

Mixed Infection

The sample may contain more than one

rotavirus genotype. This is not uncommon.[20]

[21] To confirm, you can try sequencing the PCR

products, which will show mixed chromatogram

signals. Real-time RT-PCR with genotype-

specific probes can help to identify and quantify

the different genotypes present.[20][21]

Non-specific Primer Binding

Optimize the annealing temperature of your

PCR. A higher annealing temperature can

increase the specificity of primer binding.

Redesign primers to have higher specificity if

the problem persists.

Primer-Dimer Formation

Check your primer sequences for potential self-

dimerization or cross-dimerization. Optimize

primer concentrations in the multiplex reaction.

Unusual Reassortant Strain

The strain may be a reassortant with an

unexpected combination of gene segments. Full

genome sequencing may be necessary to

characterize such strains.

Problem 3: My sequencing results for the VP7 or VP4 gene are of poor quality or show mixed

signals.
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Possible Cause Troubleshooting Step

Mixed Genotype Infection

As with multiple bands in PCR, mixed signals in

sequencing chromatograms are a strong

indicator of a co-infection with multiple rotavirus

genotypes.[22]

Poor Quality PCR Product

Gel-purify the PCR product before sending it for

sequencing to remove any non-specific products

or primer-dimers.

Sequencing Primer Issues

Ensure the sequencing primer is specific and

provides clean reads. Try sequencing with both

the forward and reverse primers to confirm the

results.

Contamination

Ensure that there is no cross-contamination

between samples during PCR setup or post-

PCR handling.

Data Presentation
Table 1: Shift in Rotavirus Genotype Prevalence Before and After Vaccine Introduction in

England
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Genotype
Pre-Vaccine Era
Prevalence (2006-
2013)

Post-Vaccine Era
Prevalence (2013-
2016)

Adjusted
Multinomial Odds
Ratio (aMOR) vs
G1P[2]

G1P[2]
Ranged from 39% to

74% annually

Declined to 5% by

2015-2016
-

G2P[1] - Increased Significantly 9.51

G3P[2] - Increased Significantly 2.83

G12P[2] - Increased Significantly 2.46

G4P[2] - Increased Significantly 1.42

Data summarized

from a study in

England following the

introduction of the

monovalent Rotarix®

vaccine.[3]

Table 2: Rotavirus Genotype Distribution in Vaccinated vs. Unvaccinated Hospitalized Cases in

Belgium
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Genotype
Proportion in
Vaccinated Cases

Proportion in
Unvaccinated
Cases

Statistical
Significance

G2P[1] Significantly Higher Lower p < 0.001

This table highlights

that while the vaccine

is effective against

G2P[1], this genotype

is proportionally more

common in vaccinated

individuals who still

get sick enough to be

hospitalized.[12]

Experimental Protocols
Protocol 1: Multiplex RT-PCR for Rotavirus G and P Genotyping

This protocol is a generalized representation based on common methodologies.[1][19]

Researchers should optimize conditions for their specific laboratory setup and primer sets.

1. RNA Extraction:

Extract viral RNA from a 10% fecal suspension using a commercial viral RNA extraction kit,

following the manufacturer's instructions.

Elute the RNA in an appropriate volume of RNase-free water.

2. Reverse Transcription (RT) and PCR Amplification (One-Step RT-PCR):

Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, reverse transcriptase,

DNA polymerase, and a cocktail of forward and reverse primers for the target genotypes

(e.g., G1, G2, G3, G4, G9, G12 for VP7 and P[1], P[5], P[2] for VP4).

Add 1-5 µL of the extracted RNA to the master mix.
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Perform the RT-PCR in a thermal cycler with the following general parameters:

Reverse Transcription: 50°C for 30 minutes.

Initial Denaturation: 95°C for 15 minutes.

PCR Cycling (30-40 cycles):

Denaturation: 94°C for 30-45 seconds.

Annealing: 50°C for 30-45 seconds (this temperature may need optimization).

Extension: 72°C for 1 minute.

Final Extension: 72°C for 7-10 minutes.

3. Gel Electrophoresis:

Analyze the PCR products on a 2-3% agarose gel containing a nucleic acid stain.

Include a DNA ladder to determine the size of the amplicons.

The size of the resulting band(s) will indicate the G and/or P genotype present in the sample.

Protocol 2: Real-Time RT-PCR for Differentiating Wild-Type and Vaccine Strains

This protocol outlines the general steps for a qRT-PCR assay to detect vaccine-specific genetic

markers.[13][14]

1. RNA Extraction:

Follow the same procedure as for genotyping.

2. qRT-PCR Assay:

Prepare separate reaction mixes for the wild-type strain and the specific vaccine strain(s)

being investigated. Each mix should contain:

qRT-PCR master mix (with reverse transcriptase and DNA polymerase).
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Specific forward and reverse primers for the target gene (e.g., Rotarix® NSP2 or

RotaTeq® VP6).

A specific hydrolysis probe (e.g., TaqMan®) for the target.

Add the extracted RNA to each reaction mix.

Run the reactions on a real-time PCR instrument with appropriate cycling conditions.

Include positive controls (known wild-type and vaccine strains) and no-template controls in

every run.

3. Data Analysis:

Analyze the amplification curves. A positive result is indicated by a sigmoidal amplification

curve that crosses the fluorescence threshold.

The cycle threshold (Ct) value can provide a semi-quantitative measure of the viral load.

A sample positive for the vaccine-specific assay contains the vaccine strain. A sample

positive for the wild-type assay but negative for the vaccine assay contains a wild-type strain.
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Caption: Workflow for Post-Vaccination Rotavirus Surveillance.
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Caption: Troubleshooting Logic for RT-PCR Amplification Failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15556755#challenges-in-g2p-rotavirus-surveillance-
post-vaccination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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